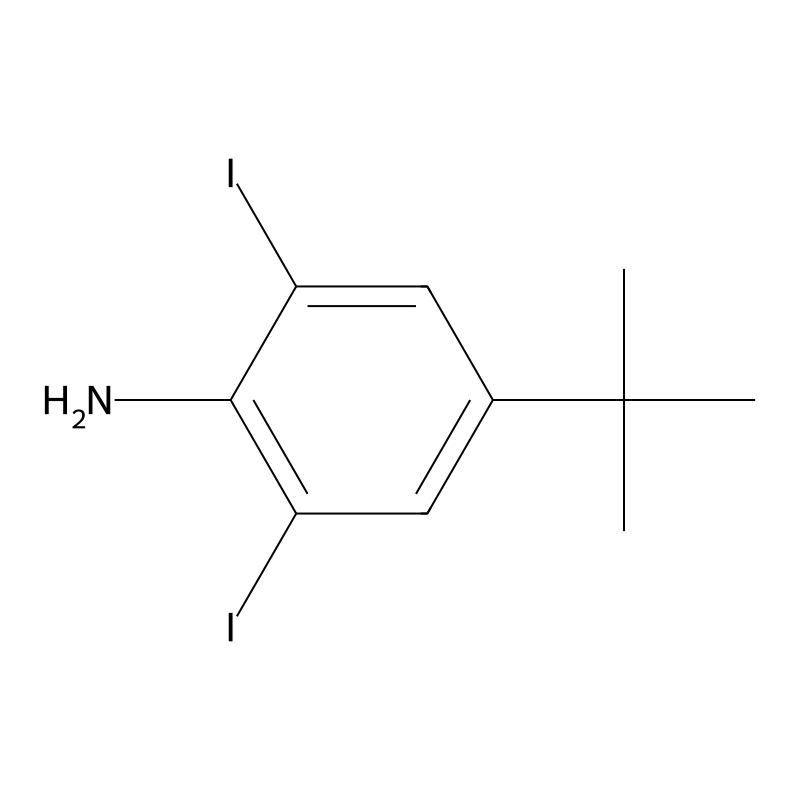

4-(tert-butyl)-2,6-diiodoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(tert-Butyl)-2,6-diiodoaniline is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to the aromatic ring of an aniline structure. Its chemical formula is and it has a molecular weight of approximately 401.03 g/mol. This compound is notable for its unique structural features, which include the bulky tert-butyl group that influences its physical and chemical properties, as well as the iodine substituents that can enhance its reactivity in various

- Substitution Reactions: The iodine atoms can undergo nucleophilic substitution reactions, making the compound useful in synthesizing other derivatives.

- Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki coupling, where it reacts with aryl halides in the presence of palladium catalysts .

- Formation of Schiff Bases: Reacting with aldehydes can lead to the formation of Schiff bases, which are important intermediates in organic synthesis .

While specific biological activity data for 4-(tert-butyl)-2,6-diiodoaniline is limited, compounds with similar structures often exhibit significant biological properties. For instance, iodine-containing anilines have been studied for their potential antimicrobial and anticancer activities. The presence of the tert-butyl group may also influence pharmacokinetic properties, such as solubility and membrane permeability, which are critical for biological activity .

The synthesis of 4-(tert-butyl)-2,6-diiodoaniline typically involves:

- Iodination of Aniline Derivatives: Starting from 4-tert-butylaniline, iodine can be introduced at the 2 and 6 positions through electrophilic aromatic substitution.

- Use of Iodinating Agents: Common iodinating agents include iodine monochloride or N-iodosuccinimide under controlled conditions to ensure selectivity for the desired positions on the aromatic ring .

The general reaction can be represented as follows:

4-(tert-Butyl)-2,6-diiodoaniline finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Its derivatives may be used in developing new materials with specific electronic or optical properties.

- Pharmaceuticals: Potential use in drug development due to its unique structural features that may interact with biological targets .

Interaction studies involving 4-(tert-butyl)-2,6-diiodoaniline primarily focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The compound can react with nucleophiles due to the electrophilic nature of the iodine substituents.

- Complex Formation: It may form complexes with metal ions, which can alter its properties and enhance its utility in catalysis or sensor applications .

Several compounds share structural similarities with 4-(tert-butyl)-2,6-diiodoaniline. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-tert-Butylaniline | C10H15N | No halogen substituents; simpler structure |

| 2,6-Diiodoaniline | C7H7I2N | Lacks tert-butyl group; different steric effects |

| 4-(tert-Butyl)-2-iodoaniline | C10H12IN | Only one iodine; less reactive than diiodo variant |

| 4-Iodoaniline | C7H8IN | Lacks tert-butyl group; simpler reactivity profile |

Uniqueness

The unique combination of a bulky tert-butyl group and two iodine atoms distinguishes 4-(tert-butyl)-2,6-diiodoaniline from its analogs. This structural configuration not only affects its reactivity but also influences its physical properties such as solubility and melting point.